4-(4-Hydroxyphenyl)-2-(4-phenyl-2-pyridyl)thiazole
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Overview
Description
4-(4-Hydroxyphenyl)-2-(4-phenyl-2-pyridyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hydroxyphenyl group and a phenyl-pyridyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-2-(4-phenyl-2-pyridyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a hydroxy-substituted benzene reacts with a suitable leaving group on the thiazole ring.
Attachment of the Phenyl-Pyridyl Group: The phenyl-pyridyl group can be attached via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl-pyridyl group reacts with a halogenated thiazole.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)-2-(4-phenyl-2-pyridyl)thiazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The phenyl and pyridyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of 4-(4-oxo-phenyl)-2-(4-phenyl-2-pyridyl)thiazole.
Reduction: Formation of 4-(4-Hydroxyphenyl)-2-(4-phenyl-2-pyridyl)dihydrothiazole.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Hydroxyphenyl)-2-(4-phenyl-2-pyridyl)thiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)-2-(4-phenyl-2-pyridyl)thiazole depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Material Science: In organic semiconductors, it may facilitate charge transport through π-π stacking interactions between aromatic rings.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)-2-phenylthiazole: Lacks the pyridyl group, which may affect its biological activity and material properties.
2-(4-Phenyl-2-pyridyl)thiazole: Lacks the hydroxyphenyl group, which may influence its solubility and reactivity.
4-Phenyl-2-(4-phenyl-2-pyridyl)thiazole: Lacks the hydroxy group, potentially altering its chemical reactivity and biological interactions.
Uniqueness
4-(4-Hydroxyphenyl)-2-(4-phenyl-2-pyridyl)thiazole is unique due to the presence of both hydroxyphenyl and phenyl-pyridyl groups, which confer distinct chemical and biological properties. The hydroxy group enhances its solubility and reactivity, while the phenyl-pyridyl group may contribute to its biological activity and material properties.
Properties
IUPAC Name |
4-[2-(4-phenylpyridin-2-yl)-1,3-thiazol-4-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-17-8-6-15(7-9-17)19-13-24-20(22-19)18-12-16(10-11-21-18)14-4-2-1-3-5-14/h1-13,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVWQBLFCJPOME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC(=CS3)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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